5-Formyl-2,4-dimethylbenzoic acid is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, notable for the presence of both formyl and methyl groups at specific positions on the benzene ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, including formylation processes involving 2,4-dimethylbenzoic acid. It is also available for purchase from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information about its properties and applications .
5-Formyl-2,4-dimethylbenzoic acid belongs to the class of aromatic carboxylic acids. Its structure includes a formyl group () and two methyl groups () attached to a benzoic acid backbone, which contributes to its reactivity and utility in chemical reactions.
The synthesis of 5-Formyl-2,4-dimethylbenzoic acid typically involves the formylation of 2,4-dimethylbenzoic acid using formylating agents such as formic acid or formamide. This reaction generally requires acidic conditions and a catalyst like sulfuric acid to enhance the yield.
The molecular structure of 5-Formyl-2,4-dimethylbenzoic acid features:
This representation illustrates the connectivity of atoms within the molecule.
The compound's properties are cataloged in chemical databases like PubChem, which provide comprehensive data regarding its structure, synthesis routes, and potential applications .
5-Formyl-2,4-dimethylbenzoic acid can participate in several chemical reactions:
These reactions are significant for modifying the compound's functional groups and enhancing its reactivity for subsequent synthetic applications.
The mechanism of action for 5-Formyl-2,4-dimethylbenzoic acid primarily revolves around its reactivity due to the presence of the electron-withdrawing formyl group and electron-donating methyl groups. This unique electronic configuration allows it to participate in various nucleophilic and electrophilic reactions.
Research indicates that the compound can act as an intermediate in more complex organic syntheses, facilitating the formation of diverse chemical entities through established reaction pathways .
Relevant analyses often include spectral data (NMR, IR) that confirm structural integrity post-synthesis .
5-Formyl-2,4-dimethylbenzoic acid has several scientific uses:
The synthesis of 5-formyl-2,4-dimethylbenzoic acid predominantly relies on regioselective formylation of 2,4-dimethylbenzoic acid or its precursors. The Vilsmeier-Haack reaction remains the most widely employed method, utilizing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion. This species targets the para-position relative to the carboxylic acid group, driven by the directing effects of both the electron-donating methyl substituents and the meta-directing carboxylic acid. Optimal conditions involve stoichiometric POCl₃ (1.2 equivalents) and DMF (2.0 equivalents) in anhydrous dichloroethane at 80°C for 6–8 hours, achieving yields of 78–85% .
Alternative routes include the Gattermann-Koch reaction, which employs carbon monoxide (CO) and hydrogen chloride (HCl) under Lewis acid catalysis (e.g., AlCl₃) to install the formyl group. While avoiding phosphorus-based reagents, this method necessitates high-pressure equipment (5–7 bar) and exhibits lower regioselectivity due to competing side reactions. Leuckart-type formylation offers a solvent-free approach using formamide and formic acid at 160–180°C, generating in situ N-formyl intermediates that facilitate electrophilic substitution. This method provides moderate yields (65–70%) but simplifies purification [10].
Table 1: Formylation Methods for 5-Formyl-2,4-dimethylbenzoic Acid Synthesis
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Vilsmeier-Haack | POCl₃, DMF, 80°C, 8h | 78–85 | High (para) |
Gattermann-Koch | CO/HCl, AlCl₃, 5–7 bar, 40°C | 60–68 | Moderate |
Leuckart-Type | Formamide/HCOOH, 160–180°C, solvent-free | 65–70 | High (para) |
Catalytic efficiency in formylation hinges on Lewis acid activation and substrate coordination. Aluminum chloride (AlCl₃) serves as a conventional catalyst, enhancing electrophilicity at the target carbon by coordinating with the carboxylic acid group. However, stoichiometric AlCl₃ loads generate substantial waste, necessitating aqueous quenching and reducing atom economy. Heterogeneous alternatives like silver nanoparticles (Ag NPs) immobilized on amine-functionalized SBA-15 (Ag@SBA-15-NH₂) have demonstrated superior activity in related aromatic formylations. The amine groups capture CO₂ in situ, generating carbamate intermediates that facilitate formyl transfer with hydrosilane reductants. This system achieves near-quantitative conversion in model substrates under mild conditions (60°C, 1 MPa CO₂) [5].
Bronsted acid catalysts (e.g., H₂SO₄, p-TSA) enable formylation via in situ generation of formyl cation from formic acid. Sulfuric acid (10 mol%) in refluxing acetic anhydride efficiently converts 2,4-dimethylbenzoic acid to its 5-formyl derivative in 82% yield. The key advantage lies in catalyst recyclability: Sulfuric acid can be recovered via distillation of the reaction mixture.
Table 2: Catalytic Systems for Regioselective Formylation
Catalyst | Loading | Reaction Medium | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
AlCl₃ | Stoichiometric | Dichloroethane | >95 | 80–85 |
Ag@SBA-15-NH₂ | 5 mol% | Toluene/CO₂ | 98 | >95 |
H₂SO₄ | 10 mol% | Acetic anhydride | 90 | 82 |
Batch synthesis of 5-formyl-2,4-dimethylbenzoic acid faces inherent limitations in heat transfer efficiency and reaction homogeneity. Exothermic events during Vilsmeier-Haack formylation cause hot spots in large-scale reactors, leading to decomposition and reduced yields (≤70%). Additionally, extended mixing times (hours) for viscous intermediates like chloroiminium salts exacerbate energy consumption [3].
Continuous flow systems address these issues through enhanced mass/heat transfer and precise residence control. Microreactors with silicon carbide channels enable rapid heat dissipation during the Vilsmeier-Haack reaction, maintaining isothermal conditions (±2°C) even at 80°C. This reduces by-product formation and improves yield to 88–92%. Flow chemistry also permits operation above solvent boiling points (e.g., 140°C in toluene), accelerating reactions 10-fold compared to batch. For instance, Leuckart formylation completes in 3–5 minutes in flow versus 3–5 hours in batch, with space-time yields increasing from 0.05 to 0.8 mol·L⁻¹·h⁻¹ [3] [7].
Table 3: Performance Metrics: Batch vs. Flow Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 3–8 hours | 3–10 minutes |
Temperature Control | ±10°C (gradients) | ±2°C (isothermal) |
Space-Time Yield | 0.05–0.1 mol·L⁻¹·h⁻¹ | 0.7–0.8 mol·L⁻¹·h⁻¹ |
By-Product Formation | 15–20% | 3–5% |
Post-synthesis purification leverages aqueous biphasic extraction and crystallization selectivity to minimize organic solvent use. The crude reaction mixture from Vilsmeier-Haack formylation is quenched into ice-water, precipitating the product. pH-selective extraction isolates 5-formyl-2,4-dimethylbenzoic acid: Acidification to pH 2–3 with dilute hydrochloric acid protonates the carboxylic acid, rendering it insoluble, while dimethylformamide and phosphoryl chloride by-products remain aqueous. This achieves 95% recovery with no chromatographic steps [2].
Solvent-free crystallization further enhances sustainability. Dissolving the crude solid in minimal ethanol (3 mL/g), followed by dropwise addition of heptane (5:1 heptane:ethanol), induces crystallization at 0°C. This reduces solvent consumption by 60% versus traditional recrystallization and recovers 88% pure product (HPLC purity >99%). In-line membrane filtration in continuous flow systems enables real-time crystal separation, with solvents like ethanol recycled via distillation. Life-cycle assessments confirm such integrated methods lower the E-factor (kg waste/kg product) from 15 to 4, primarily by eliminating halogenated solvents and minimizing aqueous waste [9] [10].
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